molecular formula C20H21N3O3 B12003239 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide CAS No. 769143-02-4

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B12003239
CAS No.: 769143-02-4
M. Wt: 351.4 g/mol
InChI Key: CBGJBTOEGDWKCL-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-(Allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Condensation Reaction: : The hydrazone intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or ether solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

  • Biological Studies: : It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

  • Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other hydrazone derivatives.

  • Material Science: : It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with various molecular targets:

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential anticancer and antimicrobial effects.

  • Signal Transduction Pathways: : It may modulate signal transduction pathways within cells, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(2-(Methoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
  • N-(2-(2-(2-(Ethoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
  • N-(2-(2-(2-(Propoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Uniqueness

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

769143-02-4

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-methyl-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O3/c1-3-12-26-18-11-7-5-9-16(18)13-22-23-19(24)14-21-20(25)17-10-6-4-8-15(17)2/h3-11,13H,1,12,14H2,2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

CBGJBTOEGDWKCL-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.